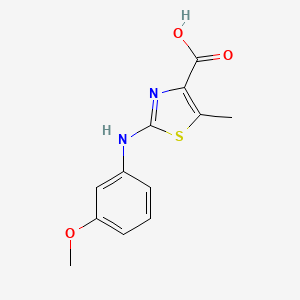

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

CAS No.: 1551842-02-4

Cat. No.: VC2765780

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1551842-02-4 |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.3 g/mol |

| IUPAC Name | 2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |

| Standard InChI Key | NHPJKBPKGGYVSS-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)NC2=CC(=CC=C2)OC)C(=O)O |

| Canonical SMILES | CC1=C(N=C(S1)NC2=CC(=CC=C2)OC)C(=O)O |

Introduction

Chemical Structure and Properties

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (CAS No.: 1551842-02-4) is a thiazole derivative characterized by several key structural features. This heterocyclic compound contains a five-membered thiazole ring with nitrogen and sulfur atoms, a 3-methoxyphenylamino group at position 2, a methyl group at position 5, and a carboxylic acid function at position 4 .

Physical and Chemical Properties

The compound is defined by the following properties:

Table 1: Physical and Chemical Properties of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃S | Calculated |

| Molecular Weight | 264.3 g/mol | Calculated |

| Density | 1.383±0.06 g/cm³ | Predicted |

| Boiling Point | 466.8±55.0 °C | Predicted |

| pKa | 0.99±0.32 | Predicted |

The compound's relatively high boiling point reflects its molecular weight and hydrogen bonding capabilities through the carboxylic acid and amino functional groups . The low pKa value indicates the acidic nature of the carboxylic acid group, which can readily ionize under physiological conditions.

Structural Features

The structure encompasses several key functional elements that contribute to its chemical reactivity and biological activities:

-

Thiazole Core: The central five-membered heterocyclic ring containing nitrogen and sulfur atoms provides structural rigidity and serves as an important pharmacophore in many bioactive molecules.

-

3-Methoxyphenyl Group: This aromatic substituent enhances lipophilicity and may contribute to specific binding interactions with biological targets. The methoxy group at the meta position can serve as a hydrogen bond acceptor .

-

Amino Linker: The secondary amine connecting the thiazole ring and the 3-methoxyphenyl group can function as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

Carboxylic Acid Functionality: This group at position 4 of the thiazole ring provides acidity and potential for salt formation, which can influence the compound's pharmacokinetic properties and interactions with biological targets.

-

Methyl Group: The methyl substituent at position 5 contributes to the lipophilicity and may influence the electronic properties of the thiazole ring.

Synthesis Methods

The synthesis of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid typically involves multi-step organic reactions under controlled conditions. Several synthetic routes have been developed to produce this compound with optimal yield and purity.

Common Synthetic Approaches

| Property | Acid Form | Ester Form |

|---|---|---|

| CAS Number | 1551842-02-4 | 1771970-52-5 |

| Molecular Formula | C₁₂H₁₂N₂O₃S | C₁₄H₁₆N₂O₃S |

| Molecular Weight | 264.3 g/mol | 292.36 g/mol |

| Solubility | Less soluble in non-polar solvents | More soluble in non-polar solvents |

| Reactivity | More reactive carboxylic group | Protected carboxylic group |

The ester form might be preferred in certain synthetic sequences due to its improved stability and solubility in organic solvents, while the acid form is typically the final target for biological studies.

Biological Activities

Thiazole derivatives, including compounds structurally similar to 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid, have demonstrated significant biological activities through various mechanisms.

Anticancer Properties

Thiazole-containing compounds have shown promising anticancer activities through multiple mechanisms. While specific studies on 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid may be limited, structurally similar compounds have demonstrated potential in this area.

The related compound 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid has shown promising results against various cancer cell lines in vitro. The mechanisms of action typically involve:

-

Inhibition of proliferative signaling pathways

-

Induction of apoptosis (programmed cell death)

-

Disruption of cell cycle progression

-

Interference with angiogenesis processes

Antimicrobial Activity

Thiazole derivatives frequently exhibit antimicrobial properties against a range of pathogens. The specific antimicrobial activity of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid may involve:

-

Inhibition of essential bacterial or fungal enzymes

-

Disruption of microbial cell wall synthesis

-

Interference with protein synthesis

-

Alteration of membrane permeability

The compound's structural features, such as the methoxy group and the amino linkage, may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid and related compounds provides valuable insights for rational drug design.

Impact of Substituent Position

The position of the methoxy group on the phenyl ring appears to influence biological activity profiles. Variations exist between the 2-, 3-, and 4-methoxyphenyl isomers:

Table 3: Comparison of Methoxyphenyl Isomers

The meta-substituted variant (our subject compound) may offer a distinct binding profile compared to its ortho and para counterparts due to the unique spatial orientation of the methoxy group .

Effect of Functional Group Modifications

Various modifications to the basic structure can significantly alter biological activities:

-

Carboxylic Acid vs. Ester: The ethyl ester derivative (2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester) may demonstrate improved cell permeability but possibly different target binding compared to the free acid.

-

Substitution of Methoxy Group: Replacement with other functional groups, such as chloro (as in 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid), can alter electronic properties, lipophilicity, and hydrogen bonding capacity, potentially affecting biological activity profiles .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides context for understanding the unique properties and potential applications of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid.

Thiazole-Based Medicinal Compounds

The thiazole scaffold appears in numerous bioactive compounds and approved drugs. Notable examples include:

-

Thiazole antibiotics like penicillin derivatives

-

Anti-inflammatory agents containing thiazole cores

-

Antidiabetic drugs with thiazole-based structures

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid shares structural similarities with these established medicinal compounds, suggesting potential for therapeutic development.

Comparison with Other Substituted Thiazoles

Table 4: Comparison with Selected Related Compounds

These comparisons highlight how structural variations can lead to diverse biological activities, emphasizing the importance of specific substitution patterns in determining the therapeutic potential of these compounds.

Applications in Drug Discovery

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid represents a valuable scaffold for drug discovery efforts across multiple therapeutic areas.

Lead Compound Development

The compound serves as a promising starting point for medicinal chemistry optimization programs. Its well-defined structural features facilitate systematic modification to enhance potency, selectivity, and pharmacokinetic properties.

Potential optimization strategies include:

-

Modification of the methoxy substituent

-

Alteration of the amino linkage

-

Derivatization of the carboxylic acid

-

Introduction of additional substituents on the thiazole ring

Targeted Drug Design

The compound's potential for kinase inhibition makes it particularly relevant for targeted therapies in:

-

Oncology: Inhibition of kinases involved in cancer cell proliferation and survival

-

Inflammatory Disorders: Modulation of kinases in inflammatory signaling pathways

-

Infectious Diseases: Targeting essential microbial enzymes and signaling pathways

The structural similarity to compounds with documented anti-diabetic properties suggests potential applications in metabolic disorders as well .

Future Research Directions

Several promising avenues exist for future research on 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid:

Mechanistic Studies

Detailed investigations into the precise molecular mechanisms underlying the compound's biological activities would provide valuable insights for targeted optimization. Specific areas of interest include:

-

Identification of primary molecular targets

-

Elucidation of binding modes through crystallographic studies

-

Characterization of downstream signaling effects

-

Determination of structure-activity relationships at the molecular level

Expanded Biological Evaluation

Comprehensive evaluation of the compound's biological activities across multiple therapeutic areas would help realize its full potential:

-

Screening against diverse cancer cell lines

-

Testing against resistant microbial strains

-

Evaluation in models of inflammatory and metabolic disorders

-

Assessment of pharmacokinetic properties and toxicity profiles

Novel Formulation Strategies

Development of innovative delivery systems could enhance the compound's bioavailability and targeted delivery:

-

Nanoparticle formulations

-

Prodrug approaches

-

Targeted delivery systems

-

Combination therapy strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume